Einecs 300-899-2
Description
EINECS (European Inventory of Existing Commercial Chemical Substances) 300-899-2 is a chemical compound registered under the EU regulatory framework for commercial substances. The registration under EINECS implies compliance with REACH (Registration, Evaluation, Authorization, and Restriction of Chemicals) regulations, ensuring safety and environmental sustainability .
Properties
CAS No. |
93964-53-5 |
|---|---|
Molecular Formula |
C22H47NO3 |
Molecular Weight |
373.6 g/mol |
IUPAC Name |
2-aminobutan-1-ol;16-methylheptadecanoic acid |
InChI |
InChI=1S/C18H36O2.C4H11NO/c1-17(2)15-13-11-9-7-5-3-4-6-8-10-12-14-16-18(19)20;1-2-4(5)3-6/h17H,3-16H2,1-2H3,(H,19,20);4,6H,2-3,5H2,1H3 |
InChI Key |
HXPOMGFOUCJWEZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CO)N.CC(C)CCCCCCCCCCCCCCC(=O)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of Einecs 300-899-2 can be achieved through several methods. One common approach involves the direct combination of elements at elevated temperatures. This method is straightforward and widely used in the preparation of metal chalcogenides . Industrial production methods often involve large-scale chemical reactions under controlled conditions to ensure the purity and consistency of the compound.
Chemical Reactions Analysis
Oxidation Reactions
p-Toluidine undergoes oxidation reactions to form various products, depending on the oxidant used. For instance, oxidation with potassium permanganate (KMnO4) in dilute sulfuric acid yields a trimer, specifically 2-amino-5-methyl-1,4-benzoquinone-1,4-(4-methylphenylimine) . On the other hand, using potassium dichromate (K2Cr2O7) as the oxidant can produce both trimer and tetramer products, with conditions such as pH and concentration influencing the product distribution .
Table 1: Oxidation Products of p-Toluidine
| Oxidant | Conditions | Product(s) |
|---|---|---|
| KMnO4 | Dilute H2SO4, 60 °C | Trimer (2-amino-5-methyl-1,4-benzoquinone-1,4-(4-methylphenylimine)) |
| K2Cr2O7 | Dilute H2SO4, 60 °C | Trimer and Tetramer |
Acylation Reactions
p-Toluidine can undergo acylation reactions, such as with acetic acid, to form N-(p-tolyl)acetamide. This reaction can be catalyzed by compounds like benzophenone .
Coupling Reactions
p-Toluidine can participate in oxidative coupling reactions, for example, with catecholamines to form water-soluble dyes .
Mechanistic Pathways
The oxidation of p-toluidine involves complex mechanistic pathways, including Michael addition and imine exchange reactions. These pathways can lead to the formation of different products depending on the conditions and oxidants used .
Scheme 1: Proposed Mechanistic Pathway for Trimer Formation
-
Intermediate Formation : p-Toluidine is oxidized to form an intermediate.
-
Michael Addition : The intermediate undergoes a Michael addition with p-toluidine.
-
Oxidation : The resulting compound is further oxidized to form the trimer.
Scientific Research Applications
Einecs 300-899-2 has a wide range of applications in scientific research. In chemistry, it is used as a reagent in various synthetic processes. In biology, it is employed in the study of cellular processes and molecular interactions. In medicine, the compound is investigated for its potential therapeutic properties. Industrial applications include its use in the production of advanced materials and as a catalyst in chemical reactions .
Mechanism of Action
The mechanism of action of Einecs 300-899-2 involves its interaction with specific molecular targets and pathways. The compound can penetrate cell membranes and inhibit specific enzymes, disrupting cellular processes and leading to various biological effects. For example, it may inhibit enzymes involved in the Krebs cycle, affecting energy production and cellular metabolism .
Comparison with Similar Compounds
Structural Analogs
Structural analogs of EINECS 300-899-2 are identified based on shared functional groups, metal coordination (if applicable), or molecular scaffolds. For example:
Key Differences :
- Polarity and Solubility : Sodium dodecylbenzene sulfonate has higher hydrophobicity due to its alkyl chain, making it more suitable for detergent formulations compared to this compound .
- Toxicity : Toluene-4-sulfonic acid exhibits higher acute toxicity (e.g., LC50 = 120 mg/L in fish) compared to alkylbenzene sulfonates, which are generally less toxic due to biodegradability .
Functional Analogs
Functionally similar compounds share industrial applications but may differ structurally:
Key Findings :
- Biodegradability: this compound outperforms ethoxylated nonylphenol in environmental safety, aligning with REACH mandates to phase out persistent pollutants .
- pH Stability : Sodium lauryl sulfate exhibits broader pH tolerance, making it preferable for extreme-condition applications .
Computational and Experimental Insights
QSAR and RASAR Models
Quantitative Structure-Activity Relationship (QSAR) models predict that this compound has moderate acute toxicity (predicted LC50 = 450 mg/L in Daphnia magna), comparable to alkyl sulfonates but lower than chlorinated alkanes . Read-Across Structure-Activity Relationships (RASAR) further validate its similarity to sodium dodecylbenzene sulfonate, with a Tanimoto index ≥0.7 using PubChem 2D fingerprints .
Coverage in Chemical Databases
This compound is part of a cluster of 33,000 commercial substances, where 1,387 labeled analogs (e.g., REACH Annex VI compounds) provide predictive coverage for ~54% of EINECS entries via similarity networks .
Tables and Figures :
- Table 1: Structural analogs of this compound.
- Table 2: Functional analogs and performance metrics.
- Figure 1: Tanimoto similarity network for this compound and labeled analogs (adapted from ).
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